molecular formula C13H9ClN2O B8690878 4-Chloro-3-methyl-6-phenylisoxazolo[5,4-b]pyridine CAS No. 61658-64-8

4-Chloro-3-methyl-6-phenylisoxazolo[5,4-b]pyridine

Cat. No.: B8690878
CAS No.: 61658-64-8
M. Wt: 244.67 g/mol
InChI Key: CCVHGGGVKZFKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methyl-6-phenylisoxazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61658-64-8

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

4-chloro-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C13H9ClN2O/c1-8-12-10(14)7-11(15-13(12)17-16-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

CCVHGGGVKZFKJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.8 g. of 3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-ol (0.03 mol.) are refluxed in 60 ml. of phosphorous oxychloride for 3 hours. the excess phosphorous oxychloride is removed in vacuo and the oily residue is treated with ice water. The compound becomes solid. The compound is extracted with chloroform, washed with an aqueous sodium carbonate solution (10%) and again with water. Evaporation of the dried (Na2SO4) and charcoal treated chloroform extract provides 6.3 g. (86%) of 4-chloro-3-methyl-6-phenylisoxazolo[5,4-b]-pyridine which is recrystallized from ligroin and melts at 130°-131°.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.